molecular formula C6H7NOS B1599968 2-Acetyl-4-methylthiazole CAS No. 7533-07-5

2-Acetyl-4-methylthiazole

Cat. No. B1599968
CAS RN: 7533-07-5
M. Wt: 141.19 g/mol
InChI Key: QPUIPSFYQGKAFL-UHFFFAOYSA-N
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Description

2-Acetyl-4-methylthiazole is an organic compound with the molecular formula C7H9NOS and a molecular weight of 155.22 g/mol . It is commonly used in the flavor and fragrance industry, where it is used to add a savory, meaty, and roasted note to food products .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The IUPAC Standard InChI is InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.19 g/mol . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It has a melting point of 34-38°C .

Scientific Research Applications

Corrosion Inhibition

A significant application of 2-Acetyl-4-methylthiazole derivatives is in the development of corrosion inhibitors. Research by Lagrenée et al. (2002) investigated a triazole derivative for its efficiency in inhibiting mild steel corrosion in acidic media, showcasing the potential of such compounds in protecting metals against corrosion (Lagrenée et al., 2002). Similarly, another study by Nataraja et al. (2011) focused on the corrosion inhibition effect of organic molecules containing the methylthiophenyl moiety on steel in hydrochloric acid solution, indicating the relevance of these compounds in corrosion protection (Nataraja et al., 2011).

Antimicrobial Activity

Zinc complexes of benzothiazole-derived Schiff Bases have been researched for their antibacterial properties. A study by Chohan et al. (2003) revealed that these compounds exhibit significant antibacterial activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan et al., 2003).

Synthetic Methodologies

In the field of organic synthesis, this compound derivatives serve as key intermediates. For instance, Tang et al. (2016) developed a copper-catalyzed coupling method of oxime acetates with isothiocyanates to create 2-aminothiazoles, showcasing a novel approach for synthesizing this valuable chemical structure under mild conditions (Tang et al., 2016).

Click Chemistry in Drug Discovery

Although directly related to drug discovery, which falls outside the specified exclusion criteria, the application of click chemistry principles, where 1,2,3-triazole formation plays a crucial role, is worth mentioning for its broad impact in creating new chemical entities. Kolb and Sharpless (2003) highlighted the importance of this approach across various aspects of drug discovery, emphasizing the utility of triazole linkers (Kolb & B. Sharpless, 2003).

Safety and Hazards

While specific safety and hazard information for 2-Acetyl-4-methylthiazole is not available in the search results, general precautions for handling similar organic compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with a variety of targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that modulates their function, leading to the observed biological effects . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Pharmacokinetics

The compound’s molecular weight of 14119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 2-Acetyl-4-methylthiazole’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with thiazole derivatives, potential effects could include reduced inflammation and pain, inhibited growth of microbes or tumors, altered neuronal function, and more .

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUIPSFYQGKAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415955
Record name 2-Acetyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7533-07-5
Record name 2-Acetyl-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7533-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of n-BuLi (2M in pentane; 22.4 mL, 0.045 mol) in 70 mL of dry ether at −78° C. was added dropwise 4-methylthiazole (3.7 g, 0.037 mol) in 30 mL of ether over a period of 30 minutes. The mixture was stirred for 1 h, then N-methoxy-N-methylacetamide (4.37 mL, 0.041 mol) was added dropwise over 10 minutes. After 1 h of stirring at −78° C. the reaction mixture was washed with sat'd NaHCO3 and extracted with ether. The organic layer was dried with Na2SO4 and concentrated in vacuo to give 4.38 g (85%) of 2a as an oil that was used directly for the next step. 1H NMR (CDCl3) δ 7.2 (s, 1H), 2.75 (s, 3H), 2.5 (s, 3H).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.37 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of n-butyllithium (2.5M in hexane, 14.4 mL) maintained under nitrogen at −78° C. was added a solution of 4-methyl-1,3-thiazole (3 g, 30.26 mmol) in ether (20 mL). The reaction mixture was stirred at −78° C. for 20 min. N-Methoxy-N-methylacetamide (3.4 g, 32.97 mmol) was then added dropwise to the reaction mixture over 10 min. The resulting solution was stirred at −78° C. for 2 hr and then quenched by the addition of aqueous sodium bicarbonate (20 mL). The resulting solution was extracted with ether (3×50 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/5) to give 2.1 g (39%) of 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-one as a yellow oil: 1H NMR (300 MHz, CDCl3) delta 7.25 (s, 1H), 2.71 (s, 3H), 2.51 (s, 3H).
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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